N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-6-4-5-14-11-19(28-20(14)17)21(23)22-9-2-3-10-25-15-7-8-16-18(12-15)27-13-26-16/h4-8,11-12H,9-10,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJXFINKKECDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Compounds with similar structures have been found to inhibit vegfr1, suggesting that this compound may also interact with this target. The inhibition of VEGFR1 can lead to the disruption of angiogenesis, a process that is often upregulated in cancerous tissues.
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines. Therefore, it is possible that this compound may have similar effects.
Actividad Biológica
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a methoxybenzofuran component. This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O5 |
| Molecular Weight | 364.357 g/mol |
| CAS Number | 1448061-19-5 |
Preliminary studies suggest that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide may act on various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It is proposed to modulate receptors associated with neurotransmitter systems, potentially influencing neurological outcomes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Anti-inflammatory Effects
The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
Case Studies
-
In Vitro Studies :
- A study investigated the cytotoxic effects of related compounds on various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- In Vivo Studies :
- Mechanistic Insights :
Comparación Con Compuestos Similares
Piperazine-Linked Derivatives (–5)
Examples include 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (Compound 24) , which shares the benzodioxole moiety but replaces the benzofuran core with a piperazine ring. Key comparisons:
Benzimidazole Derivatives ()
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol (3i) highlight benzodioxole’s compatibility with heterocyclic systems. Unlike the target, these derivatives prioritize benzimidazole cores with thiol or aryl substituents, synthesized via sodium metabisulfite-mediated cyclization .
Amide-Linked Analogues
The target’s carboxamide group is structurally analogous to 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide (–11), which uses a thiazole-cyclopropane scaffold. Differences include:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a functionalized amine via carboxamide bond formation. General procedures (e.g., Methods A and B) use reagents like EDCI, DMAP, or DCM under reflux, followed by purification via recrystallization or column chromatography. For example, yields can vary significantly (49–85%) depending on the amine component and reaction conditions, such as solvent choice, temperature, and catalyst . Optimization may involve adjusting stoichiometry, using coupling agents like EDCI/HOBt, or exploring alternative solvents (e.g., DMF for polar intermediates).
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks, as demonstrated for similar carboxamides (e.g., δ 7.64 ppm for aromatic protons in CDCl₃) .
- Melting Point Analysis : To assess purity (e.g., HCl salt recrystallized from CHCl₃ showing a sharp MP of 265–266°C) .
- Elemental Analysis : To confirm empirical formulas (e.g., matching calculated vs. observed C, H, N percentages) .
Advanced Research Questions
Q. How can enantioselectivity and receptor binding affinity be investigated for this compound as a potential D3 receptor antagonist?
Enantioselective synthesis requires chiral catalysts or resolving agents, followed by binding assays using radiolabeled ligands (e.g., [³H]spiperone) in competitive inhibition studies. Functional assays (e.g., cAMP modulation) can validate antagonism. Structural analogs with piperazine substituents have shown high D3 affinity (Kᵢ < 10 nM), suggesting similar methodologies could apply . Computational docking (e.g., using Schrödinger Suite) may predict binding poses to guide structural modifications.
Q. What computational tools are recommended for analyzing crystal packing and intermolecular interactions?
The Mercury CSD 2.0 software enables visualization of crystal structures, void analysis, and comparison of packing motifs. Its Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability. For example, similar benzofuran derivatives exhibit C=O⋯H-N hydrogen bonds in their crystal lattices, which can be validated against Cambridge Structural Database entries .
Q. How should discrepancies between in vitro binding data and in vivo efficacy be resolved?
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:
- Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation.
- Tissue Distribution Studies : Radiolabeled tracer experiments to quantify target engagement.
- Dose-Response Refinement : Adjusting dosing regimens to align with in vitro IC₅₀ values. Iterative hypothesis testing, as emphasized in qualitative research frameworks, is essential .
Q. What strategies enhance solubility and bioavailability for pharmacological profiling?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or benzodioxole positions.
- Salt Formation : Use HCl or oxalate salts to improve aqueous solubility, as seen in related compounds .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dissolution. Functional group modifications (e.g., replacing the alkyne linker with a more polar moiety) could also mitigate logP-related issues .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for carboxamide coupling to minimize side reactions .
- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., DTXSID201209710 for analogous furancarboxylic acids) .
- Ethical Compliance : Adhere to NIH guidelines for in vivo studies, ensuring proper licensing for receptor antagonist testing .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
